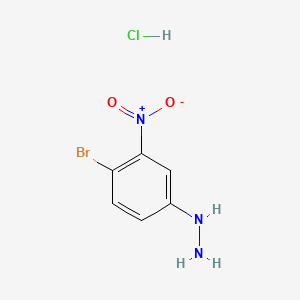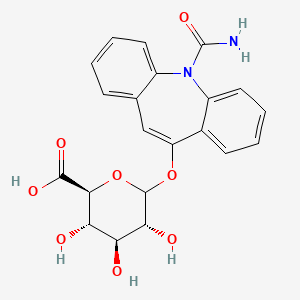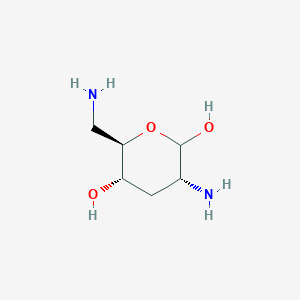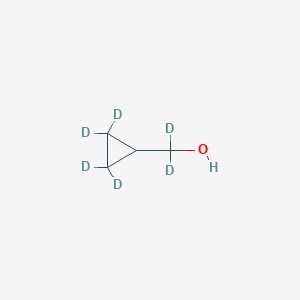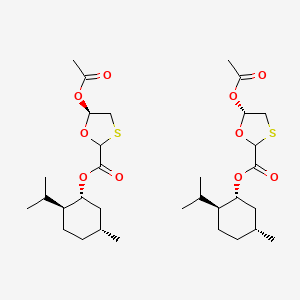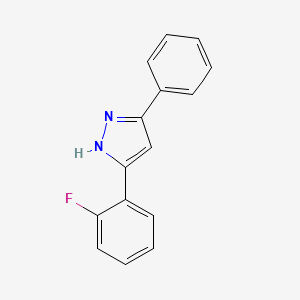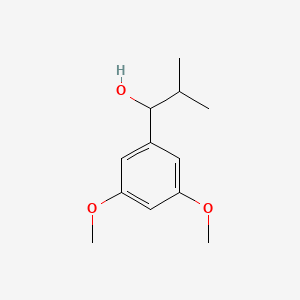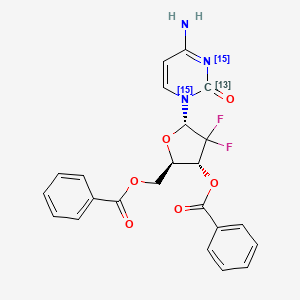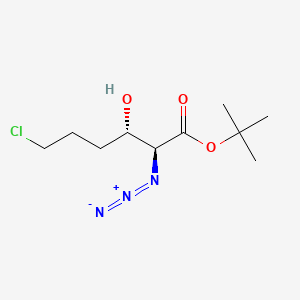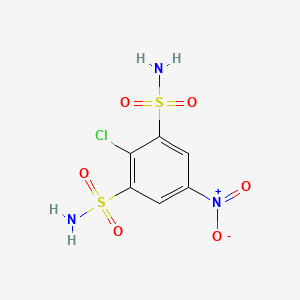
2-Chloro-5-nitrobenzene-1,3-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitrobenzene-1,3-disulfonamide is an organic compound with the molecular formula C6H6ClN3O6S2 and a molecular weight of 315.71 g/mol . It is a derivative of benzene, characterized by the presence of chloro, nitro, and disulfonamide functional groups. This compound is often used as an impurity standard in the pharmaceutical industry, particularly in the analysis of Hydrochlorothiazide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitrobenzene-1,3-disulfonamide typically involves the nitration and sulfonation of chlorobenzene derivatives. The process can be summarized as follows:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonamide groups at the 1 and 3 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitrobenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of 2-amino-5-nitrobenzene-1,3-disulfonamide.
Reduction: Formation of 2-chloro-5-aminobenzene-1,3-disulfonamide.
Oxidation: Formation of 2-chloro-5-nitrobenzene-1,3-disulfonic acid.
Applications De Recherche Scientifique
2-Chloro-5-nitrobenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for impurity analysis in pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an impurity in drugs like Hydrochlorothiazide, which is used to treat hypertension and fluid retention.
Industry: Employed in the production of dyes, pigments, and other chemical intermediates
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitrobenzene-1,3-disulfonamide is primarily related to its role as an impurity in Hydrochlorothiazide. Hydrochlorothiazide affects the distal renal tubular mechanism of electrolyte reabsorption, leading to increased excretion of sodium and water. This helps in reducing fluid retention and lowering blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitrobenzene-1,3-disulfonic acid
- 2-Amino-5-nitrobenzene-1,3-disulfonamide
- 2-Chloro-5-aminobenzene-1,3-disulfonamide
Comparison
2-Chloro-5-nitrobenzene-1,3-disulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and applications. Compared to its analogs, it has distinct chemical properties that make it suitable for specific industrial and pharmaceutical applications .
Propriétés
Formule moléculaire |
C6H6ClN3O6S2 |
|---|---|
Poids moléculaire |
315.7 g/mol |
Nom IUPAC |
2-chloro-5-nitrobenzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H6ClN3O6S2/c7-6-4(17(8,13)14)1-3(10(11)12)2-5(6)18(9,15)16/h1-2H,(H2,8,13,14)(H2,9,15,16) |
Clé InChI |
PREZFYRUXJRWRH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


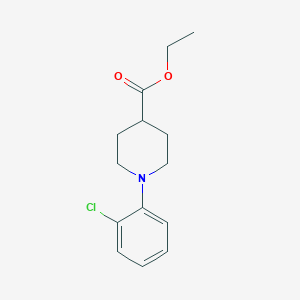
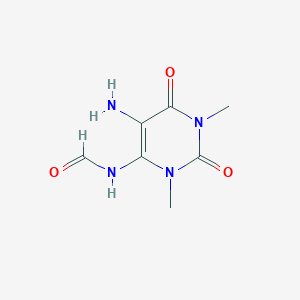
![4-[3-(4-Bromobenzyloxy)propyl]-1H-imidazole](/img/structure/B13852871.png)
